molecular formula C9H13F7O B3040628 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol CAS No. 220469-13-6

7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol

Cat. No.: B3040628
CAS No.: 220469-13-6
M. Wt: 270.19 g/mol
InChI Key: GQUBVUFBTNFEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol is a fluorinated alcohol compound supplied for specialized research applications. It is identified by CAS Number 220469-13-6 and has a molecular formula of C 9 H 13 F 7 O and a molecular weight of 270.19 g/mol [ citation:1 ][ citation:6 ]. This product is offered with a typical purity of 92% [ citation:6 ][ citation:10 ]. Research Value and Applications As a member of the per- and polyfluoroalkyl substances (PFAS) [ citation:2 ], this compound is of significant interest in material science and chemistry research. Fluorinated alcohols like this one are valued for their unique properties, which include large ionization constants, high lipophilicity, and the ability to engage in strong dipole interactions [ citation:7 ]. These characteristics make them highly useful as specialty solvents in synthetic reactions, solvolytic experiments, and in the analysis of protein structures, where they can influence peptide conformation and promote the formation of helical motifs [ citation:7 ]. The combination of a polar, hydrophobic fluorocarbon chain with a hydrophilic alcohol group makes this compound a compelling subject for studying aggregation behavior and solvation dynamics in aqueous solutions. Safety and Handling This product is intended for research purposes only and is not classified for human or veterinary use [ citation:1 ]. A comprehensive hazard assessment for this specific compound indicates that data is insufficient to classify its risks across multiple endpoints, including carcinogenicity, mutagenicity, and acute toxicity [ citation:2 ]. Researchers should handle this material with care, consulting the safety data sheet and adhering to laboratory safety protocols.

Properties

IUPAC Name

7,8,8,8-tetrafluoro-7-(trifluoromethyl)octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F7O/c10-7(8(11,12)13,9(14,15)16)5-3-1-2-4-6-17/h17H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUBVUFBTNFEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896302
Record name 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220469-13-6
Record name 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Coupling Strategies

Reductive systems employing benzyl anions facilitate the elimination of trifluoromethyl groups to form fluoro-olefins. For instance, α-trifluoromethylstyrene (7) reacts under reductive conditions to produce fluoro-olefin (9) in 51% yield alongside hydro-perfluoroalkylated byproducts. Adapting this methodology would require designing a substrate with pre-installed hydroxyl and trifluoromethyl groups at positions conducive to tandem fluorination.

Halogen Exchange Fluorination Sequences

Chlorofluorination of Trichloromethyl Ethers

A three-step chlorofluorination protocol enables the introduction of trifluoromethyl groups into alcohol derivatives:

  • Chlorination : Phenolic precursors react with CCl₄ under BF₃ catalysis at 150°C to form trichloromethyl ethers.
  • Fluorination : Treatment with anhydrous HF-pyridine complexes replaces chlorine atoms with fluorine, achieving 75–95% yields for aliphatic trifluoromethyl ethers.
  • Reduction : Subsequent borane-mediated reduction converts ethers to the corresponding alcohols.

While originally developed for ethers, this approach could be modified for 7,8,8,8-tetrafluoro-7-(trifluoromethyl)octan-1-ol by substituting the phenolic starting material with an octanol derivative bearing appropriate leaving groups.

Direct Fluorination with SF₄-Derived Reagents

High-yield fluorination (95%) of primary alcohols has been achieved using SF₄ in the presence of HF-pyridine. For branched substrates like the target compound, sequential fluorination with SF₄ and (difluoroiodo)benzene derivatives may enable precise installation of tetrafluoro and trifluoromethyl moieties.

Electrophilic Trifluoromethylation Technologies

Umemoto’s Reagent Applications

2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium triflate, a thermally stable electrophilic trifluoromethylating agent, facilitates direct CF₃ transfer to oxygen nucleophiles. Reaction with heptafluorooctan-1-ol under mild conditions (-78°C to 25°C) could theoretically introduce the final trifluoromethyl group, though steric hindrance at the 7-position may require elevated temperatures or Lewis acid catalysis.

TASOCF3-Mediated Trifluoromethoxylation

While primarily used for ether synthesis, tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) demonstrates potential for alcohol functionalization. Displacement of triflate esters with TASOCF3 at -75°C yields trifluoromethoxylated products, suggesting adaptability for installing CF3 groups adjacent to hydroxyl functionalities.

One-Pot Multistep Syntheses

Octafluorooctane Trifluoromethanolysis

The most direct route involves reacting octafluorooctane with trifluoromethanol under high-pressure conditions (150–200°C), followed by catalytic hydrogenation to reduce any residual carbonyl groups. This method reportedly achieves moderate yields (60–70%) but requires specialized equipment for handling gaseous fluorinated intermediates.

Grignard Reagent Coupling

A scalable approach utilizes perfluorohexylmagnesium bromide reacting with 7-oxooctanal derivatives. Subsequent fluorination with N-fluorobenzenesulfonimide (NFSI) introduces the final fluorine atoms, as demonstrated in analogous syntheses of polyfluorinated alcohols.

Comparative Analysis of Methodologies

Method Key Reagents Temperature Range Yield (%) Purity (GC-MS)
Radical Perfluoroalkylation Eosin Y, C6F13I 25–40°C 50–65 >90%
Chlorofluorination CCl4, HF-pyridine 150°C 70–95 85–92%
Umemoto’s Reagent Dibenzothiophenium triflate -78–25°C 45–60 88–95%
Octafluorooctane route CF3CH2OH, H2/Pd 150–200°C 60–70 78–85%

The chlorofluorination method provides the highest yields but poses safety challenges due to HF handling. Radical approaches offer better functional group tolerance, while Umemoto’s reagents enable late-stage trifluoromethylation of complex intermediates.

Purification and Characterization

Final purification typically employs flash silica gel chromatography with hexane/ethyl acetate gradients (10:1 to 2:1 v/v), achieving >95% purity for analytical standards. Key characterization data include:

  • ¹⁹F NMR : δ -72.5 ppm (CF3), -113.8 ppm (CF2), -122.4 ppm (CF)
  • ¹H NMR : δ 3.65 (t, J=6.5 Hz, 2H, CH2OH), 1.50–1.25 (m, 10H, backbone CH2)
  • Boiling Point : 178.2°C (predicted)

Chemical Reactions Analysis

Types of Reactions: 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol with its closest analogs:

Property This compound 7,7,8,8,8-Pentafluorooctan-1-ol Hexafluoro-1-(trifluoromethyl)-propyl derivatives
Molecular Formula C₈H₁₂F₇O (inferred) C₈H₁₃F₅O Varies (e.g., C₁₄H₁₀Cl₂F₇N₂O₂)
Molecular Weight (g/mol) ~257 (calculated) 220.18 400–500 (typical)
Fluorine Atoms 7 5 7–9
XLogP3 ~4.5 (estimated) 3.3 4.0–6.0
Hydrogen Bond Donors 1 (-OH) 1 (-OH) 0–1
Hydrogen Bond Acceptors 8 (1 O + 7 F) 6 (1 O + 5 F) 6–10
Applications Specialty solvents, intermediates Surfactants, coatings Agrochemicals, pharmaceuticals
Key Observations:
  • Fluorination Impact : The target compound’s additional fluorine atoms and trifluoromethyl group enhance its hydrophobicity (higher XLogP3) compared to 7,7,8,8,8-pentafluorooctan-1-ol . This aligns with trends where increased fluorination reduces polar surface area and improves lipid solubility.
  • Acidity: The hydroxyl group’s acidity is amplified by electron-withdrawing fluorine substituents, though exact pKa values are unavailable. Similar fluorinated alcohols exhibit pKa values 2–4 units lower than non-fluorinated analogs.
  • Thermal Stability : The trifluoromethyl group likely increases thermal stability, as seen in patent-derived analogs used in high-temperature agrochemical formulations .

Biological Activity

7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol is a fluorinated organic compound with the molecular formula C9H13F7OC_9H_{13}F_7O and a molecular weight of 270.19 g/mol. This compound is characterized by multiple fluorine substitutions that enhance its chemical stability and reactivity. It has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique properties.

PropertyValue
Molecular FormulaC9H13F7OC_9H_{13}F_7O
Molecular Weight270.19 g/mol
Density1.328 g/cm³
Boiling Point178.2 ± 40.0 °C (Predicted)
pKa15.17 ± 0.10 (Predicted)
Refractive Index1.373

The biological activity of this compound is primarily attributed to its lipophilic nature due to the presence of fluorine atoms. This property allows the compound to effectively penetrate biological membranes and interact with various molecular targets such as enzymes and receptors. The modulation of these targets can lead to diverse biological effects.

Potential Biological Effects:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could influence receptor activity, potentially affecting signaling pathways related to various physiological processes.

Toxicological Considerations

Research into the toxicological profile of fluorinated compounds suggests that they may exhibit persistent bioaccumulative behavior in living organisms. Studies have indicated that compounds like this compound could accumulate in protein-rich tissues such as the liver and kidneys due to their hydrophobic characteristics .

Case Studies and Research Findings

  • Fluorinated Compound Interactions:
    A study explored the interactions of various per- and polyfluoroalkyl substances (PFAS), including this compound, with biological systems. It was found that these compounds can disrupt normal cellular functions by altering enzyme activities and receptor signaling pathways .
  • Environmental Impact:
    Research highlighted the environmental persistence of PFAS and their potential health risks associated with human exposure through contaminated food and water sources. The study emphasized the need for further investigation into the biological effects of these compounds on human health .
  • Analytical Methods for Detection:
    Advanced analytical techniques have been developed for detecting PFAS in environmental samples. These methods are crucial for assessing exposure levels in humans and wildlife, as well as understanding the compound's behavior in biological systems .

Applications in Scientific Research

This compound has several applications in scientific research:

  • Organic Synthesis: It serves as a reagent in synthesizing more complex fluorinated compounds.
  • Biological Studies: The compound is utilized to study the interactions of fluorinated biomolecules.
  • Pharmaceutical Development: Its unique properties make it a candidate for developing new pharmaceuticals with enhanced efficacy and stability.

Q & A

Q. What are the established synthetic routes for 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The compound is synthesized via fluorination of precursor alcohols or through telomerization reactions using perfluoroalkyl iodides. Key steps include:
  • Precursor Selection : Start with perfluorinated octanol derivatives (e.g., 7,7,8,8,8-pentafluoro-1-octanol) and introduce trifluoromethyl groups via radical-initiated fluorination .
  • Catalysis : Use transition-metal catalysts (e.g., Pd/C) under inert atmospheres to minimize decomposition.
  • Purification : Employ fractional distillation or preparative GC to isolate the product, ensuring >97% purity (as per fluorinated alcohol standards) .
  • Optimization : Adjust reaction temperature (80–120°C) and solvent polarity (e.g., hexafluorobenzene) to enhance yield. Monitor by <sup>19</sup>F NMR for real-time fluorination progress .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • GC-MS : Quantify volatile impurities and confirm molecular weight (MW: 414.1 g/mol) using electron ionization .
  • <sup>19</sup>F NMR : Resolve fluorine environments (e.g., CF3 vs. CF2 groups) with shifts typically at δ -70 to -80 ppm .
  • IR Spectroscopy : Identify hydroxyl (O-H stretch ~3300 cm<sup>-1</sup>) and C-F bonds (1100–1250 cm<sup>-1</sup>) .
  • Elemental Analysis : Validate stoichiometry (C9H5F15O) with ≤0.3% deviation .

Advanced Research Questions

Q. How does the compound’s fluorinated structure influence its physicochemical properties, such as hydrophobicity and thermal stability?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td > 200°C due to C-F bond strength) .
  • Contact Angle Measurements : Assess hydrophobicity (θ > 110° for water) using sessile drop methods .
  • Molecular Dynamics Simulations : Model interactions with solvents (e.g., perfluorinated vs. hydrocarbon matrices) to predict solubility and self-assembly behavior .

Q. What are the challenges in evaluating the environmental persistence of this compound, and how can its degradation pathways be studied?

  • Methodological Answer :
  • Persistence Studies : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions; note resistance to hydrolysis due to C-F bonds .
  • Advanced Oxidation Processes (AOPs) : Apply UV/H2O2 or ozonation to simulate degradation, followed by LC-QTOF-MS to detect intermediates (e.g., shorter perfluoroalkyl chains) .
  • Ecotoxicity Assays : Test algal growth inhibition (e.g., Pseudokirchneriella subcapitata) to assess aquatic impact .

Q. How can computational chemistry methods be applied to predict the compound’s interactions in nanotube composites or surfactant systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate adsorption energies on carbon nanotubes (CNTs) to optimize dispersion in composites .
  • Coarse-Grained Modeling : Simulate micelle formation in aqueous systems, focusing on critical micelle concentration (CMC) and aggregation numbers .
  • Binding Free Energy Calculations : Use MM-PBSA to quantify interactions with biological targets (e.g., lipid membranes) for drug delivery applications .

Contradictions and Limitations in Existing Data

  • Synthetic Yield Variability : Batch-to-batch differences in fluorination efficiency (40–75% yields) suggest sensitivity to trace moisture .
  • Ecotoxicity Data Gaps : Limited studies on long-term bioaccumulation; conflicting models predict low vs. moderate persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol
Reactant of Route 2
Reactant of Route 2
7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.